molecular formula C4H8F3N B8217899 (2R,3R)-2,3,4-trifluorobutan-1-amine

(2R,3R)-2,3,4-trifluorobutan-1-amine

Cat. No.: B8217899
M. Wt: 127.11 g/mol
InChI Key: IPWUZAMCXFCQHC-QWWZWVQMSA-N
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Description

(2R,3R)-2,3,4-Trifluorobutan-1-amine is a chiral primary amine featuring three fluorine atoms at positions 2, 3, and 4 on the butane backbone, with stereochemical configurations at C2 and C3 both being R. The strategic placement of fluorine atoms enhances its electronic and steric properties, making it valuable in medicinal chemistry and agrochemical applications. Fluorination typically increases metabolic stability, lipophilicity, and binding specificity to biological targets .

Properties

IUPAC Name

(2R,3R)-2,3,4-trifluorobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c5-1-3(6)4(7)2-8/h3-4H,1-2,8H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWUZAMCXFCQHC-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CF)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CF)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (2R,3R)-2,3,4-trifluorobutan-1-amine with analogous fluorinated amines:

Compound Name Molecular Formula Molecular Weight Fluorine Substitution LogP (Predicted) Key Functional Groups
This compound C₄H₇F₃N 138.10 2R,3R,4-F on aliphatic chain ~1.8 Primary amine, aliphatic F
(2R)-1,1,1-Trifluoro-3-methylbutan-2-amine C₅H₁₀F₃N 141.14 Trifluoromethyl, 3-methyl 2.23 Secondary amine, branched CF₃
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N 125.09 Trifluoromethyl on cyclopropane ~1.5 Cyclopropane, primary amine
1-(3,4-Difluorophenyl)-2-methylbutan-1-amine C₁₁H₁₅F₂N 199.24 Difluorophenyl, aliphatic methyl ~2.8 Aromatic F, secondary amine

Key Observations :

  • Fluorine Arrangement : The target compound’s aliphatic fluorine atoms (positions 2,3,4) contrast with trifluoromethyl (CF₃) or aromatic fluorine substitutions in analogs. Aliphatic fluorination reduces basicity and increases polarity compared to CF₃ groups .
  • Lipophilicity : The CF₃ group in (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine raises its logP (2.23) vs. the target compound (~1.8), suggesting greater membrane permeability .

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